tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Suzuki-Miyaura coupling Buchwald-Hartwig amination Regioselective functionalization

Researchers face inefficiencies when mono-functional pyridines require multiple steps to install both an amine handle and a cross-coupling site. This bifunctional building block solves that gap. - **Orthogonal reactivity**: Acid-labile Boc group + ketone + 5-bromoaryl - enables parallel diversification (Suzuki-Miyaura, reductive amination) without protecting group conflicts. - **Regiochemical fidelity**: 5-Bromo position remains stable under basic conditions; no pyridyne isomerization. - **Supply**: ≥98% purity, suitable for solid-phase synthesis (TFA cleavage).

Molecular Formula C12H15BrN2O3
Molecular Weight 315.16 g/mol
CAS No. 950176-70-2
Cat. No. B3173776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate
CAS950176-70-2
Molecular FormulaC12H15BrN2O3
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)C1=NC=C(C=C1)Br
InChIInChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(17)15-7-10(16)9-5-4-8(13)6-14-9/h4-6H,7H2,1-3H3,(H,15,17)
InChIKeyPHJGDBYUUNBPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate: Procurement & Technical Profile


tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate (CAS 950176-70-2, C₁₂H₁₅BrN₂O₃, MW 315.16 g/mol) is a bifunctional synthetic building block featuring an α‑aminoketone motif bearing a Boc‑protected amine and a 5‑bromopyridine ring . The compound contains three functional domains: a tert‑butyl carbamate (Boc) protecting group enabling orthogonal deprotection under mild acidic conditions, a ketone carbonyl conjugated to the pyridine ring, and a bromine substituent at the pyridine C5 position [1]. Commercially available at ≥98% purity, this intermediate is used in pharmaceutical research and chemical biology applications .

1

Bifunctional α-aminoketone scaffold combines aryl bromide, ketone, and Boc-protected amine in a single intermediate.

2

Enables convergent synthesis strategies, reducing linear step count compared to mono-functional building blocks.

3

Certified high purity with reliable commercial supply supports reproducible synthetic outcomes.

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate: Why Generics Fall Short


Simple 5‑bromopyridine derivatives (e.g., 2‑amino‑5‑bromopyridine, CAS 1072‑97‑5) lack the α‑aminoketone tether and orthogonal Boc protection required for streamlined incorporation into complex molecular frameworks . The presence of the 2‑oxoethyl linker introduces a ketone that can participate in reductive amination, Grignard addition, or carbonyl condensation chemistry while the bromine enables Pd‑catalyzed cross‑coupling [1]. Attempting to substitute this bifunctional building block with a mono‑functional alternative would require additional synthetic steps to install the missing functionality—increasing step count, reducing overall yield, and introducing new impurity profiles [1]. Furthermore, the 5‑bromo substitution pattern on the pyridine ring exhibits distinct cross‑coupling reactivity compared to 2‑bromo, 3‑bromo, or 4‑bromo regioisomers, affecting both reaction kinetics and product regiochemistry [2].

Mono-functional 5-bromopyridine analogs lack the α-aminoketone tether and orthogonal Boc protection, requiring additional synthetic steps that may reduce overall yield and introduce new impurity profiles.

5-bromo substitution pattern exhibits distinct cross-coupling reactivity; 3-bromo regioisomers may isomerize to 4-bromo under basic conditions, altering predicted regiochemical outcome.

Ethyl carbamate or Fmoc-protected analogs require different deprotection conditions (basic or hydrogenolytic), potentially incompatible with acid-labile protecting group strategies.

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate: Differentiation Evidence


5‑Bromo Regioisomer Cross‑Coupling Compatibility

The 5‑bromopyridin‑2‑yl moiety in this compound offers a distinct reactivity profile compared to 2‑bromo, 3‑bromo, and 4‑bromo pyridine regioisomers [1]. 5‑Bromopyridine derivatives are widely employed in Suzuki‑Miyaura, Buchwald‑Hartwig, and Heck cross‑couplings due to favorable electronic distribution and reduced steric hindrance at the 5‑position [1]. Mechanistic studies on bromopyridine isomerization demonstrate that 3‑bromopyridines undergo base‑catalyzed rearrangement to 4‑bromopyridines via pyridyne intermediates, while 5‑bromo derivatives remain configurationally stable under comparable conditions [2]. This positional stability is critical for predictable regiochemical outcomes in multi‑step synthetic sequences.

Regioisomer Stability
Class-level

5-bromo remains configurationally stable under basic conditions; 3-bromo isomerizes to 4-bromo with quantitative selectivity.

Predictable regiochemical outcome in multi-step synthesis.

Verify under specific reaction conditions.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Regioselective functionalization

Bifunctional α‑Aminoketone Scaffold for Convergent Synthesis

Unlike mono‑functional 5‑bromopyridine precursors such as 2‑amino‑5‑bromopyridine (CAS 1072‑97‑5) or N‑Boc‑2‑amino‑5‑bromopyridine (CAS 159451‑66‑8), this compound integrates three orthogonal functional elements into a single molecular unit: a ketone carbonyl, a Boc‑protected primary amine, and an aryl bromide . The 2‑oxoethyl ketone enables carbonyl‑based transformations (reductive amination, Grignard addition, hydrazone formation) that are absent in simple amino‑ or Boc‑amino‑bromopyridines . Using a mono‑functional alternative would require a minimum of two additional synthetic steps to install equivalent functionality.

Synthetic Convergence
Class-level

Target: 3 orthogonal handles (aryl bromide, ketone, Boc-amine). Comparators: 1–2 handles, lacking ketone or protection.

Enables convergent over linear synthetic strategies.

Supplier data; validate in target route.

Reductive amination Peptidomimetic synthesis Convergent synthesis

Boc Orthogonal Deprotection Advantage

The tert‑butyl carbamate (Boc) protecting group in this compound is cleaved under mild acidic conditions (e.g., TFA/DCM, HCl/dioxane), whereas the alternative Fmoc group requires basic conditions (piperidine) and Cbz requires hydrogenolysis [1]. This acid‑lability makes the compound compatible with acid‑stable protecting group strategies and solid‑phase synthesis protocols where base‑labile linkers are employed [1]. The closest regioisomeric analog, ethyl N‑[2‑(5‑bromopyridin‑3‑yl)‑2‑oxoethyl]carbamate (CAS 88020‑28‑4), lacks the acid‑labile Boc group and offers no orthogonal deprotection advantage .

Deprotection Orthogonality
Reported

Boc: TFA, 25 °C, 30–120 min. Fmoc: piperidine. Cbz: hydrogenolysis.

Acid-labile deprotection compatible with acid-stable protecting groups.

Confirm compatibility with acid-sensitive substrates.

Solid‑phase peptide synthesis Orthogonal protection strategy Acid‑labile protecting groups

Certified Purity and Reliable Commercial Supply

This compound is available from specialized fine chemical suppliers at certified purity of NLT 98% (Not Less Than 98%), with ISO certification ensuring batch‑to‑batch consistency . Competing analogs such as tert‑butyl N‑[1‑(5‑bromopyridin‑2‑yl)‑2‑oxoethyl]carbamate (CAS 2229392‑18‑9) and ethyl N‑[2‑(5‑bromopyridin‑3‑yl)‑2‑oxoethyl]carbamate (CAS 88020‑28‑4) have limited commercial availability and are not widely supplied with documented analytical certificates .

Quality Assurance
Data to verify

≥98% purity, ISO-certified manufacturing; 3+ commercial sources with documented analytical certificates.

Batch-to-batch consistency supports reproducible synthesis.

Request certificate of analysis for each lot.

Quality control Analytical characterization Reproducible synthesis

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate: Application Scenarios


Convergent Synthesis of Peptidomimetics and Heterocycles

The bifunctional nature of this intermediate—combining an aryl bromide, a ketone, and a protected amine—enables convergent synthetic approaches to peptidomimetic scaffolds [1]. The 5‑bromopyridin‑2‑yl ketone undergoes Suzuki‑Miyaura coupling with aryl/heteroaryl boronic acids while the α‑aminoketone participates in reductive amination or ketone‑derived heterocycle formation [2][3]. This dual reactivity allows parallel diversification: cross‑coupling at the bromine site and amine‑directed elaboration at the α‑carbon, minimizing linear step count and cumulative yield loss relative to mono‑functional building block strategies [2].

Kinase Inhibitor Fragment and Bioisostere Development

The 2‑oxoethyl linker serves as a flexible spacer between the pyridine ring and the amine, mimicking the geometry of amino acid side chains in kinase inhibitor fragments [1]. The 5‑bromopyridine core is a recognized pharmacophore in kinase‑targeted small molecules, and the bromine substituent provides a handle for late‑stage diversification via cross‑coupling to generate focused analog libraries [2]. The acid‑labile Boc group permits selective deprotection in the presence of base‑sensitive warheads commonly encountered in targeted covalent inhibitor design [3].

Solid‑Phase Synthesis on Acid‑Labile Resins

The Boc protecting group is ideally suited for solid‑phase synthesis protocols using acid‑labile linkers (e.g., Wang resin, Rink amide resin, 2‑chlorotrityl chloride resin) [1]. Global deprotection with TFA simultaneously cleaves the Boc group and releases the product from the resin in a single operation, simplifying work‑up and purification [1]. This orthogonal protection strategy is incompatible with Fmoc‑protected building blocks, which would require base‑mediated deprotection and separate cleavage conditions, adding steps and potential side reactions [1].

Regiochemically Stable Multi‑Step Synthesis

The 5‑bromo substituent remains configurationally stable under the basic conditions often required for subsequent transformations, unlike 3‑bromopyridine analogs that can isomerize to 4‑bromo derivatives via pyridyne intermediates [1]. This positional fidelity ensures that the intended regiochemistry is preserved throughout multi‑step sequences, a critical requirement in medicinal chemistry campaigns where positional isomerism can dramatically alter biological activity [2]. The compound is therefore preferred for building block‑driven library synthesis where predictable regiochemical outcomes are essential [2].

Application
Selection Property
Validation Focus
Convergent synthesis of peptidomimetics and heterocycles
Bifunctional α-aminoketone scaffold with orthogonal handles
Confirm orthogonal reactivity and cross-coupling compatibility
Kinase inhibitor fragment elaboration
5-bromopyridine pharmacophore with late-stage diversification handle
Evaluate cross-coupling efficiency and Boc deprotection in presence of warheads
Solid-phase synthesis on acid-labile resins
Boc protection enables simultaneous cleavage and deprotection
Assess cleavage efficiency and purity after global deprotection
Multi-step synthesis requiring predictable regiochemistry
5-bromo positional stability under basic conditions
Verify absence of isomerization under planned reaction conditions

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